Cannabivarin

Descripción general

Descripción

. Es un análogo del cannabinol, con la cadena lateral acortada por dos puentes de metileno. A diferencia del tetrahidrocannabinol, el cannabivarin no produce efectos secundarios eufóricos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cannabivarin se puede sintetizar mediante la oxidación del tetrahidrothis compound . La ruta sintética implica el uso de reactivos y condiciones específicos para lograr el estado de oxidación deseado.

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de la planta Cannabis sativa, seguida de procesos de purificación. Se emplean técnicas avanzadas como la cromatografía de gases y la cromatografía líquida de alta resolución para garantizar la pureza y la calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El cannabivarin experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como el bromo o el cloro.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de cannabinol .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that cannabivarin may exhibit anti-inflammatory effects similar to those of other cannabinoids. In vitro studies have demonstrated that CBV can modulate inflammatory responses by interacting with cannabinoid receptors, particularly CB2 receptors, which are known to play a significant role in mediating inflammation .

Case Study:

A study involving animal models showed that CBV administration led to a reduction in inflammation markers, suggesting its potential as a treatment for inflammatory diseases such as arthritis .

Metabolic Regulation

This compound has been linked to metabolic regulation, particularly in managing obesity and type 2 diabetes. Research indicates that CBV can decrease appetite and increase energy expenditure, making it a candidate for weight management therapies .

Data Table: Effects of this compound on Metabolic Parameters

| Parameter | Effect of this compound | Study Reference |

|---|---|---|

| Appetite | Decreased | |

| Energy Expenditure | Increased | |

| Fasting Plasma Glucose | Decreased | |

| β-cell Function | Improved |

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to reduce neuroinflammation and protect neuronal cells from damage, which could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Case Study:

In rodent models of neurodegeneration, CBV treatment resulted in improved cognitive function and reduced markers of neuroinflammation .

Pain Management

This compound's interaction with cannabinoid receptors suggests its potential role in pain management. Preliminary studies indicate that CBV can modulate pain pathways, offering an alternative to traditional analgesics .

Data Table: this compound's Efficacy in Pain Models

| Pain Model | This compound Effect | Study Reference |

|---|---|---|

| Inflammatory Pain | Reduced pain response | |

| Neuropathic Pain | Decreased hyperalgesia |

Psychotropic Effects

Unlike THC, this compound does not produce psychoactive effects, making it a safer alternative for patients who may be sensitive to the psychotropic properties of cannabinoids. This characteristic enhances its appeal for therapeutic use in populations such as the elderly or those with a history of substance abuse .

Nutritional Applications

This compound's potential role in nutrition is also being explored. Its effects on appetite regulation could make it useful in dietary supplements aimed at weight loss or metabolic health improvement .

Case Study:

Clinical trials assessing the impact of CBV on appetite and weight management are ongoing, with preliminary results indicating promising outcomes for individuals with obesity .

Mecanismo De Acción

El cannabivarin ejerce sus efectos a través de la interacción con el sistema endocannabinoide. Tiene una baja afinidad de unión a los receptores cannabinoides CB1 y CB2 . El mecanismo de acción del compuesto todavía está bajo investigación, pero se cree que modula la actividad fisiológica a través de vías que involucran el receptor de la enzima convertidora de angiotensina 2 .

Compuestos similares:

Cannabidiol: Otro cannabinoide no psicoactivo con posibles beneficios terapéuticos.

Tetrahidrothis compound: Un análogo propílico del tetrahidrocannabinol con diferentes propiedades farmacológicas.

Cannabinol: Un producto de oxidación del tetrahidrocannabinol con efectos psicoactivos leves.

Singularidad: El this compound es único debido a su naturaleza no psicoactiva y su interacción específica con los receptores cannabinoides. Sus posibles aplicaciones terapéuticas y su baja afinidad de unión a los receptores CB1 y CB2 lo distinguen de otros cannabinoides .

Comparación Con Compuestos Similares

Cannabidiol: Another non-psychoactive cannabinoid with potential therapeutic benefits.

Tetrahydrocannabivarin: A propyl analog of tetrahydrocannabinol with different pharmacological properties.

Cannabinol: An oxidation product of tetrahydrocannabinol with mild psychoactive effects.

Uniqueness: this compound is unique due to its non-psychoactive nature and its specific interaction with cannabinoid receptors. Its potential therapeutic applications and low binding affinity to CB1 and CB2 receptors distinguish it from other cannabinoids .

Actividad Biológica

Cannabivarin (CBV) is a lesser-known cannabinoid derived from the cannabis plant, specifically from the Cannabis sativa species. While research on CBV is still emerging, it has garnered attention due to its potential therapeutic effects and unique biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to tetrahydrocannabinol (THC) and cannabidiol (CBD), but it exhibits distinct pharmacological properties. CBV is primarily found in cannabis strains that are low in THC and CBD, making it a candidate for studies focusing on the effects of cannabinoids without the psychoactive properties associated with THC.

Receptor Interaction

This compound interacts with the endocannabinoid system (ECS), particularly with cannabinoid receptors CB1 and CB2. Research indicates that CBV may act as a partial agonist at CB2 receptors while exhibiting antagonistic properties at CB1 receptors. This dual action suggests that CBV could modulate the effects of other cannabinoids, particularly in inflammatory and neuroprotective contexts.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. A study published in Communications Biology demonstrated that certain cannabinoids, including CBV, exhibit activity against various pathogens, suggesting potential applications in treating infections .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that CBV's interaction with TRP channels (transient receptor potential channels) plays a significant role in its biological activity. Specifically, CBV has been shown to act as an agonist at TRPA1 channels, which are involved in pain perception and inflammatory responses .

Data Table: Summary of this compound's Biological Activities

Propiedades

IUPAC Name |

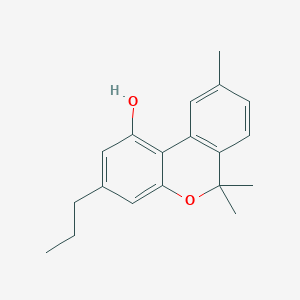

6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTKBAIRFMXQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187421 | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-21-0 | |

| Record name | Cannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.